molecular formula C10H21ClS B14582447 3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane CAS No. 61258-98-8

3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane

Cat. No.: B14582447
CAS No.: 61258-98-8
M. Wt: 208.79 g/mol
InChI Key: SCNHVTLMGVFFIL-UHFFFAOYSA-N
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Description

3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane is an organic compound characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a highly branched pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane typically involves the chloromethylation of a sulfanyl precursor. One common method is the reaction of 2,2,4,4-tetramethylpentane-3-thiol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., sodium thiolate), solvents (e.g., dimethylformamide), and mild heating.

    Oxidation: Hydrogen peroxide, acetic acid, and room temperature.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Major Products Formed

    Substitution: Formation of thioethers, amines, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2,2,4,4-tetramethylpentane.

Scientific Research Applications

3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane exerts its effects is primarily through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Bromomethyl)sulfanyl]-2,2,4,4-tetramethylpentane
  • 3-[(Iodomethyl)sulfanyl]-2,2,4,4-tetramethylpentane
  • 3-[(Hydroxymethyl)sulfanyl]-2,2,4,4-tetramethylpentane

Uniqueness

3-[(Chloromethyl)sulfanyl]-2,2,4,4-tetramethylpentane is unique due to its specific reactivity profile. The chloromethyl group provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In contrast, the bromomethyl and iodomethyl analogs are more reactive but less stable, while the hydroxymethyl analog is less reactive but more stable.

This compound’s versatility and reactivity make it a valuable tool in both research and industrial applications.

Properties

CAS No.

61258-98-8

Molecular Formula

C10H21ClS

Molecular Weight

208.79 g/mol

IUPAC Name

3-(chloromethylsulfanyl)-2,2,4,4-tetramethylpentane

InChI

InChI=1S/C10H21ClS/c1-9(2,3)8(12-7-11)10(4,5)6/h8H,7H2,1-6H3

InChI Key

SCNHVTLMGVFFIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C)SCCl

Origin of Product

United States

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